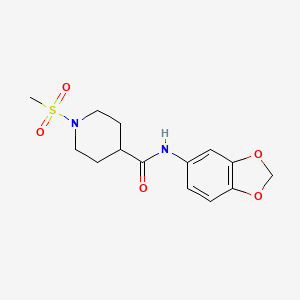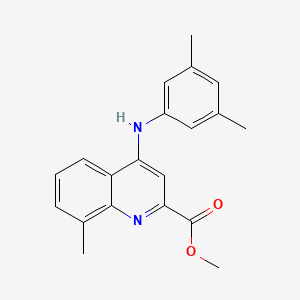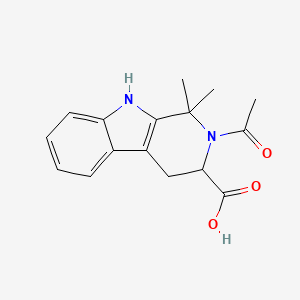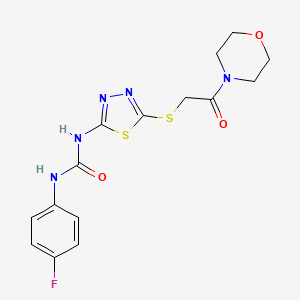![molecular formula C12H20N2O2 B2647299 N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide CAS No. 2224128-39-4](/img/structure/B2647299.png)
N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide, also known as MPP+, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action is of particular interest to researchers. In
Applications De Recherche Scientifique
N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide+ has been used in a variety of scientific research applications, including studies of Parkinson's disease, neurotoxicity, and mitochondrial dysfunction. In Parkinson's disease research, N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide+ is used to create animal models of the disease, as it has been shown to selectively damage dopaminergic neurons in the substantia nigra. This damage leads to the motor symptoms associated with Parkinson's disease, such as tremors and rigidity.
Mécanisme D'action
N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide+ is a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra. It does this by entering the cells via the dopamine transporter and inhibiting mitochondrial respiration. This inhibition leads to the production of reactive oxygen species and the eventual death of the cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide+ are well-documented. In addition to its selective damage to dopaminergic neurons, N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide+ has also been shown to cause oxidative stress, inflammation, and mitochondrial dysfunction. These effects are thought to contribute to the development of Parkinson's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide+ has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying Parkinson's disease and other neurodegenerative disorders. However, N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide+ also has limitations. It is a potent neurotoxin, and its use in animal models can raise ethical concerns. Additionally, its selectivity for dopaminergic neurons means that it may not accurately reflect the pathology of other neurodegenerative disorders.
Orientations Futures
There are several future directions for research on N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide+. One area of interest is the development of new animal models of Parkinson's disease that more accurately reflect the pathology of the disease. Another area of interest is the investigation of the role of oxidative stress and inflammation in the development of neurodegenerative disorders. Finally, there is ongoing research into the development of new compounds that can selectively target dopaminergic neurons without causing neurotoxicity.
Conclusion:
In conclusion, N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide+ is a synthetic compound that has been widely studied for its potential use in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a useful tool for studying Parkinson's disease and other neurodegenerative disorders. Ongoing research into the compound's future directions will continue to shed light on the complex mechanisms underlying these disorders.
Méthodes De Synthèse
N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide+ is synthesized by reacting 1-methyl-4-phenylpyridinium iodide with acrylonitrile. The resulting compound is then treated with hydrogen chloride to produce N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide+.
Propriétés
IUPAC Name |
N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-4-11(15)13-10(3)12(16)14-8-6-5-7-9(14)2/h4,9-10H,1,5-8H2,2-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJPZVQQTHPQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoyl]-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2647220.png)
![6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2647221.png)


![tert-Butyl N-[1-(pyridin-2-yl)azetidin-3-yl]-carbamate](/img/structure/B2647226.png)
![N-[3-[(2-Chloroacetyl)amino]propyl]-N-methyl-3,4-dihydro-2H-chromene-2-carboxamide](/img/structure/B2647228.png)

![4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2647233.png)

![[2-Tert-butyl-4-(4-chlorophenyl)sulfanyl-5-methylpyrazol-3-yl] 5-bromofuran-2-carboxylate](/img/structure/B2647237.png)

![1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2647239.png)